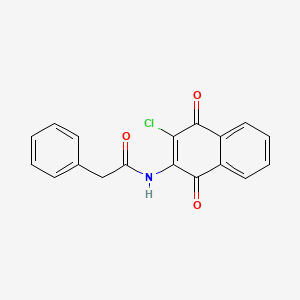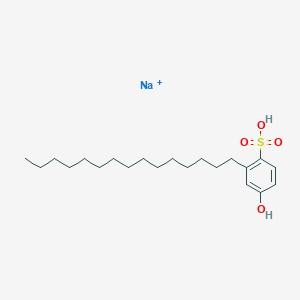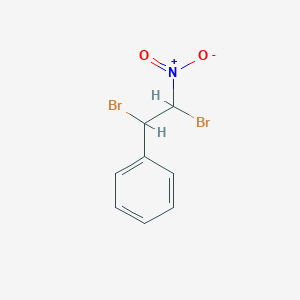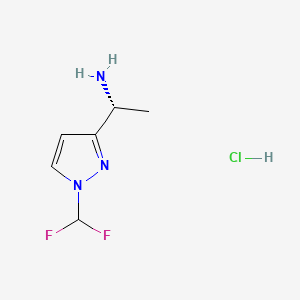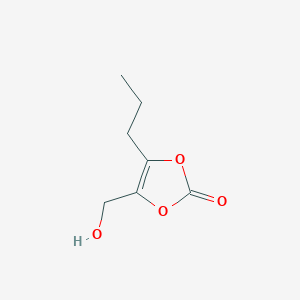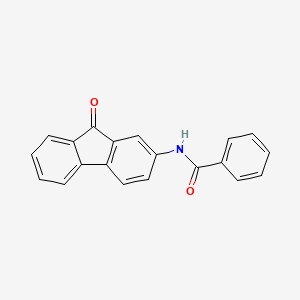
N-(9-Oxofluoren-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Oxofluoren-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 9-oxofluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(9-Oxofluoren-2-yl)benzamide can be synthesized through the direct condensation of 9-oxofluorene-2-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The use of a catalyst, such as polyphosphoric acid, can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-Oxofluoren-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(9-Oxofluoren-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(9-Oxofluoren-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of enzymes, altering their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar amide linkage but differ in the aromatic substituents.
N-Benzimidazol-2-yl benzamide analogues: These compounds have a benzimidazole ring instead of the fluorene moiety.
Uniqueness
N-(9-Oxofluoren-2-yl)benzamide is unique due to its specific structural features, such as the 9-oxofluorene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various fields.
Propiedades
Número CAS |
42135-36-4 |
|---|---|
Fórmula molecular |
C20H13NO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
N-(9-oxofluoren-2-yl)benzamide |
InChI |
InChI=1S/C20H13NO2/c22-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
Clave InChI |
FBRABOYEEFPQIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



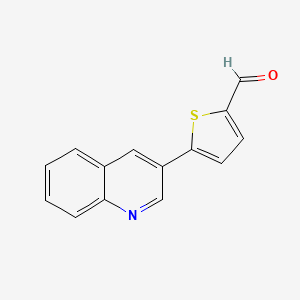
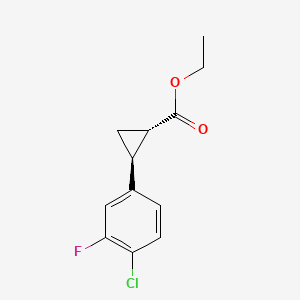
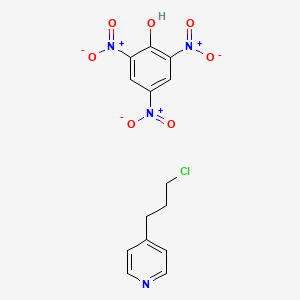
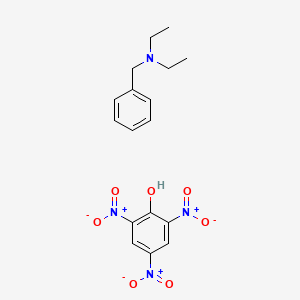
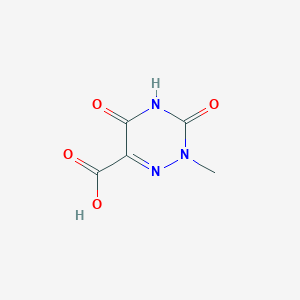
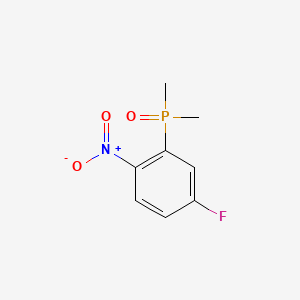
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
